molecular formula C21H23Cl2NO5S B12132486 3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-(4-methoxybenzyl)benzamide

3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-(4-methoxybenzyl)benzamide

Cat. No.: B12132486
M. Wt: 472.4 g/mol
InChI Key: OTXXKBXVFOPTOF-UHFFFAOYSA-N
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Description

This compound belongs to the class of benzamides and features a complex structure with multiple functional groups. Let’s break it down:

    3,5-dichloro: Indicates chlorine atoms at positions 3 and 5 on the benzene ring.

    N-(1,1-dioxidotetrahydrothiophen-3-yl): Refers to a tetrahydrothiophene ring with an attached ketone group (1,1-dioxide).

    4-ethoxy: Indicates an ethoxy (C₂H₅O-) group at position 4 on the benzene ring.

    N-(4-methoxybenzyl): Describes a benzyl group with an attached methoxy (OCH₃) group.

Preparation Methods

Synthetic Routes: The synthesis of this compound involves several steps. One common approach is via multistep reactions, starting from commercially available precursors. Here’s a simplified synthetic route:

    Thiophene Ring Formation: Start with 3,5-dichlorothiophene. React it with an appropriate base to form the tetrahydrothiophene ring.

    Ketone Introduction: Oxidize the tetrahydrothiophene ring to introduce the ketone group.

    Benzamide Formation: React the ketone-containing intermediate with 4-methoxybenzylamine to form the benzamide.

Industrial Production: Industrial-scale production typically involves optimization of reaction conditions, catalysts, and purification methods. Specific details would depend on the manufacturer.

Chemical Reactions Analysis

This compound can undergo various reactions:

    Oxidation: The ketone group is susceptible to oxidation.

    Substitution: The chlorine atoms can be replaced by other functional groups.

    Reduction: Reduction of the ketone group or other substituents.

Common reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., amines).

Major products:

    Reduced form: Removal of the ketone group.

    Substituted derivatives: Replacing chlorine atoms with other groups.

Scientific Research Applications

Chemistry::

    Building Block: Used in the synthesis of more complex molecules.

    Drug Discovery: Investigated for potential pharmaceutical applications.

Biology and Medicine::

    Bioactivity Studies: Examined for biological effects (e.g., antimicrobial, anti-inflammatory).

    Target Identification: Interaction with specific proteins or receptors.

Industry::

    Fine Chemicals: Used in specialty chemicals and materials.

    Agrochemicals: Potential use in pesticides or herbicides.

Mechanism of Action

The exact mechanism remains an active area of research. potential molecular targets include enzymes, receptors, or cellular pathways. Further studies are needed to elucidate its precise mode of action.

Comparison with Similar Compounds

While there are no direct analogs with the exact same structure, similar benzamides exist. Notable examples include N-(4-methoxybenzyl)benzamide and 3,5-dichlorobenzamide .

Properties

Molecular Formula

C21H23Cl2NO5S

Molecular Weight

472.4 g/mol

IUPAC Name

3,5-dichloro-N-(1,1-dioxothiolan-3-yl)-4-ethoxy-N-[(4-methoxyphenyl)methyl]benzamide

InChI

InChI=1S/C21H23Cl2NO5S/c1-3-29-20-18(22)10-15(11-19(20)23)21(25)24(16-8-9-30(26,27)13-16)12-14-4-6-17(28-2)7-5-14/h4-7,10-11,16H,3,8-9,12-13H2,1-2H3

InChI Key

OTXXKBXVFOPTOF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)C(=O)N(CC2=CC=C(C=C2)OC)C3CCS(=O)(=O)C3)Cl

Origin of Product

United States

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